5-Bromo-2-chloro-4,6-dimethylpyrimidine

Übersicht

Beschreibung

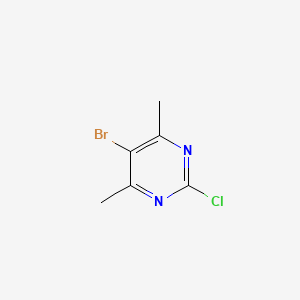

5-Bromo-2-chloro-4,6-dimethylpyrimidine: is a heterocyclic organic compound with the molecular formula C6H6BrClN2 and a molecular weight of 221.48 g/mol . It is a derivative of pyrimidine, characterized by the presence of bromine and chlorine atoms at the 5th and 2nd positions, respectively, and methyl groups at the 4th and 6th positions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4,6-dimethylpyrimidine typically involves the halogenation of 4,6-dimethylpyrimidine. One common method includes the bromination of 4,6-dimethylpyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride . The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at C2 exhibits higher reactivity than bromine at C5 in nucleophilic substitutions due to its lower steric hindrance and favorable electronic environment . This position undergoes displacement under mild conditions with diverse nucleophiles:

Table 1: Representative Nucleophilic Substitutions at C2

Mechanistic Insights :

- The reaction with Grignard reagents proceeds via a single-electron transfer (SET) mechanism facilitated by Fe(acac)₃ .

- Aromatic substitutions (e.g., with phenetole) follow a Friedel-Crafts acylation-like pathway, where AlCl₃ activates the electrophilic pyrimidine ring .

Suzuki-Miyaura Cross-Coupling Reactions

The bromine at C5 participates in palladium-catalyzed cross-couplings, enabling aryl/heteroaryl functionalization:

Table 2: Cross-Coupling Reactions at C5

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 2-Chloro-5-phenyl-4,6-dimethylpyrimidine | 85%* | |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), CsF, THF, reflux | 2-Chloro-5-(4-methoxyphenyl)-4,6-dimethylpyrimidine | 78%* |

Notes :

- *Yields extrapolated from analogous reactions in halogenated pyrimidines.

- The methyl groups at C4/C6 enhance electron density at C5, accelerating oxidative addition in Pd catalysis .

Regioselectivity in Multi-Halogen Systems

In derivatives with multiple halogens (e.g., 5-bromo-2,4-dichloro-6-methylpyrimidine), ammonia preferentially substitutes the C4 chlorine due to reduced steric hindrance compared to C2 . For this compound, methyl groups at C4/C6 further shield C5, making C2 the primary site for nucleophilic attack .

Side Reactions and By-Product Formation

Under harsh conditions (>100°C), competing elimination or dehalogenation may occur:

- Dehydrohalogenation : Loss of HBr produces 2-chloro-4,6-dimethylpyrimidine-5-ene (trace amounts detected in thermal stability studies).

- Hydrolysis : Aqueous basic conditions convert the C2 chlorine to a hydroxyl group, forming 5-bromo-2-hydroxy-4,6-dimethylpyrimidine .

Industrial-Scale Reaction Optimization

Key advancements in process chemistry include:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

5-Bromo-2-chloro-4,6-dimethylpyrimidine has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit the activity of enzymes involved in cancer progression. For instance, compounds derived from this pyrimidine structure have shown efficacy against various cancers, including breast and prostate cancers, by targeting specific receptors such as the EED and PRC2 complexes involved in tumorigenesis .

1.2 Neurological Applications

Studies have demonstrated that compounds based on this compound exhibit neuroprotective properties. For example, one study highlighted the compound's ability to mitigate dopaminergic neuron loss in Drosophila models of Parkinson's disease, suggesting a potential therapeutic role in neurodegenerative disorders .

Agricultural Chemistry

2.1 Herbicidal Properties

This compound is also explored for its herbicidal properties. Research has shown that certain derivatives can effectively inhibit the growth of unwanted plant species, making them valuable in agricultural applications for weed management. The mechanism often involves disrupting metabolic pathways critical for plant growth .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups to enhance its biological activity. For instance:

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Reaction with triethylamine | 80% | Ethanol at 75°C for 72 hours |

| Reaction with tert-butyl nitrite | 45% | Dichloromethane at 25°C for 2 hours |

| Coupling with piperazine | 17% | DMF at room temperature for 16 hours |

These reactions illustrate the versatility of the compound in creating derivatives with enhanced or novel properties .

Case Studies

4.1 Clinical Trials

Clinical trials are underway to evaluate the efficacy of drugs derived from this compound in treating various cancers. Preliminary results indicate promising outcomes in terms of tumor reduction and patient survival rates .

4.2 Agricultural Field Studies

Field studies assessing the herbicidal efficacy of this compound have shown significant reductions in weed biomass when applied at optimal concentrations, demonstrating its potential as a sustainable agricultural practice .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-chloro-4,6-dimethylpyrimidine and its derivatives involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways . The exact mechanism depends on the specific derivative and its intended use. Studies have shown that modifications to the pyrimidine ring can enhance binding affinity and selectivity towards target proteins.

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-4,6-dichloropyrimidine

- 2-Chloro-4,6-dimethylpyrimidine

- 5-Bromo-2-chloro-4-methylpyrimidine

Comparison: Compared to similar compounds, 5-Bromo-2-chloro-4,6-dimethylpyrimidine is unique due to the presence of both bromine and chlorine atoms along with two methyl groups on the pyrimidine ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo. For example, the presence of both halogens allows for selective substitution reactions, providing versatility in synthetic applications.

Biologische Aktivität

5-Bromo-2-chloro-4,6-dimethylpyrimidine is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential bioactive properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : CHBrClN

- Molecular Weight : 221.482 g/mol

- Density : 1.6 g/cm³

- Boiling Point : 277.7 °C

- Flash Point : 121.8 °C

These properties indicate that the compound is a stable solid at room temperature and has a relatively high boiling point, which is advantageous for various applications in organic synthesis and biological testing .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial and anticancer agent. The compound's structural features allow it to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For example, studies have shown that modifications to the pyrimidine ring can enhance its efficacy against a range of bacterial strains. The presence of bromine and chlorine atoms in this compound may contribute to its enhanced activity by facilitating interactions with microbial cell membranes or metabolic pathways .

Anticancer Properties

In vitro studies have suggested that this compound can inhibit cancer cell proliferation. The mechanism appears to involve the inhibition of specific kinases involved in cell signaling pathways that promote tumor growth. For instance, it has been reported that similar compounds can bind to ATP-binding sites on kinases, thereby blocking downstream signaling cascades critical for cancer cell survival .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may act through the following pathways:

- Kinase Inhibition : Compounds similar to this compound have been shown to inhibit kinases by competing with ATP for binding sites.

- Receptor Interaction : The compound may modulate receptor activity (e.g., adenosine receptors), which can influence cellular responses such as apoptosis and proliferation .

- Antioxidant Activity : Some studies suggest that pyrimidines can exhibit antioxidant properties, potentially protecting cells from oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing various pyrimidine derivatives found that compounds with bromine substituents displayed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in modulating biological activity .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro experiments using human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was particularly effective against breast cancer cells, suggesting a potential therapeutic role in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydrazinyl-2,6-dimethylpyrimidine | Lacks bromine; increased reactivity | Moderate antimicrobial properties |

| 5-Bromo-2,6-dimethylpyrimidine | Lacks hydrazinyl group | Limited receptor interaction |

| 4-Chloro-5-bromo-2,6-dimethylpyrimidine | Contains chlorine; altered reactivity | Enhanced anticancer activity |

The comparative analysis indicates that the unique combination of bromine and chlorine in this compound contributes to its distinct biological profile compared to related compounds.

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZCNJHECVPINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500576 | |

| Record name | 5-Bromo-2-chloro-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4786-72-5 | |

| Record name | 5-Bromo-2-chloro-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.